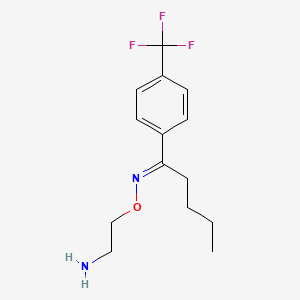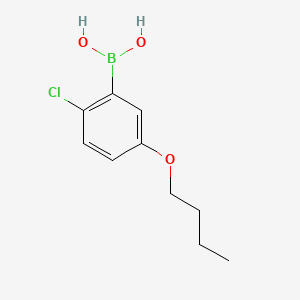
(5-Butoxy-2-chlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Butoxy-2-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves the Suzuki–Miyaura coupling . This is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H14BClO3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 228.48 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Boron Chelates Synthesis
Boron chelates, synthesized from reactions involving butoxy(butylthio)diphenylborane and various aminopentenones, are important in the study of β-diiminate complexes of boron. These compounds, featuring trifluoro- and trichloromethyl groups, are significant in understanding boron chemistry (Vasil’ev et al., 1992).
Radiotherapy Agents
Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes show potential as agents for radiotherapy. These compounds, with specific formulae involving boron derivatives, are useful in labeling biologically active compounds (Francesconi & Treher, 1990).
Fluorescent Chemosensors
Boronic acids interact with diols to form ring structures, which are used in fluorescent sensors for probing carbohydrates and bioactive substances. Recent advancements in boronic acid sensors cover a variety of applications, including sensing for carbohydrates, L-dopamine, and various ions (Huang et al., 2012).
Suzuki-Miyaura Coupling
Boronic acids are used in Suzuki-Miyaura coupling reactions. A study on the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via a one-pot borylation–copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reaction highlights the role of boronic acids in organic synthesis (Hergert et al., 2018).
Boronic Acid Catalysis
Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in various reactions including hydrometallation and alkylations. The unique properties of such boron acids broaden their applications in organic and organometallic chemistry (Erker, 2005).
Hormone-Sensitive Lipase Inhibitors
Certain aryl and heteroaryl boronic acids have been evaluated for their hormone-sensitive lipase inhibitory properties, illustrating the potential pharmaceutical applications of boronic acids (Ebdrup et al., 2005).
Borylation Chemistry Advances
Tris(pentafluorophenyl)borane's applications in borylation, hydrogenation, and Lewis acid catalysis demonstrate the versatility of boron chemistry. Recent strides in novel borane and borocation usage expand the potential of boron compounds in various chemical reactions (Lawson & Melen, 2017).
作用機序
Target of Action
The primary target of (5-Butoxy-2-chlorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .
Safety and Hazards
将来の方向性
As for future directions, boronic acids, including “(5-Butoxy-2-chlorophenyl)boronic acid”, continue to be valuable building blocks in organic synthesis . Their stability, ease of preparation, and environmental benignity make them attractive for various applications, including the development of new chemical reactions .
特性
IUPAC Name |
(5-butoxy-2-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO3/c1-2-3-6-15-8-4-5-10(12)9(7-8)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSNETLHXULGKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681648 |
Source


|
| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-09-4 |
Source


|
| Record name | (5-Butoxy-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)
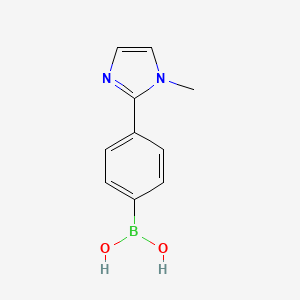

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
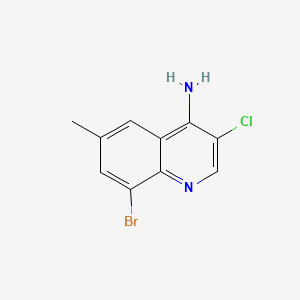
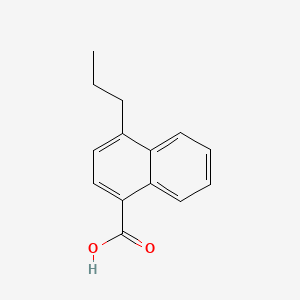
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
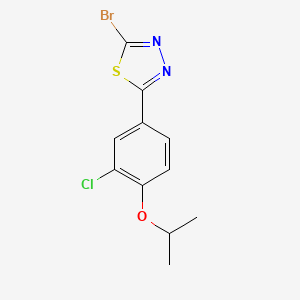

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)
